3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid
Overview
Description
3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by the presence of a quinoxaline ring, a sulfonamide group, and a methoxybenzoic acid moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, to form the quinoxaline ring . The sulfonamide group is then introduced through a reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine . Finally, the methoxybenzoic acid moiety is attached via an amide coupling reaction using appropriate coupling reagents like EDCI or DCC .
Chemical Reactions Analysis
3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . The quinoxaline ring can also interact with nucleic acids, potentially interfering with DNA replication and transcription .
Comparison with Similar Compounds
Compared to other similar compounds, 3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
N-(4-(3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide: This compound shares the quinoxaline and sulfonamide groups but differs in the substituent on the phenyl ring.
5-((1-(1,1’-biphenyl)-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione: This compound contains a quinoxaline core but has different substituents, leading to variations in its biological activity.
Properties
IUPAC Name |
3-[[3-[(4-chlorophenyl)sulfonylamino]quinoxalin-2-yl]amino]-4-methoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O5S/c1-32-19-11-6-13(22(28)29)12-18(19)26-20-21(25-17-5-3-2-4-16(17)24-20)27-33(30,31)15-9-7-14(23)8-10-15/h2-12H,1H3,(H,24,26)(H,25,27)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGVLYQGTJNANY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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